molecular formula C19H20N2O4S3 B6583568 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1251672-14-6

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B6583568
CAS No.: 1251672-14-6
M. Wt: 436.6 g/mol
InChI Key: GJCLOULGDDUETK-UHFFFAOYSA-N
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Description

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide features a thiophene-2-carboxamide core with a sulfamoyl group at position 2. The sulfamoyl moiety is substituted with a methyl and 4-ethoxyphenyl group, while the carboxamide nitrogen is linked to a thiophen-2-ylmethyl substituent. This structure combines lipophilic (4-ethoxy, thiophenyl) and polar (sulfamoyl, carboxamide) groups, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S3/c1-3-25-15-8-6-14(7-9-15)21(2)28(23,24)17-10-12-27-18(17)19(22)20-13-16-5-4-11-26-16/h4-12H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCLOULGDDUETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, as well as its potential mechanisms of action.

Structural Formula

The chemical structure of this compound can be represented as follows:

C21H22N2O5S2\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_5\text{S}_2

Molecular Characteristics

PropertyValue
Molecular Weight446.5 g/mol
Molecular FormulaC21H22N2O5S2
CAS Number1251583-33-1

Anticancer Activity

Thiophene carboxamide derivatives have been studied for their potential as anticancer agents. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Hep3B Cell Line

A study demonstrated that thiophene carboxamide derivatives showed promising activity against Hep3B hepatocellular carcinoma cells. The compound exhibited an IC50 value comparable to established anticancer drugs, suggesting that it may inhibit cell proliferation through mechanisms such as tubulin binding and disruption of microtubule dynamics .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been explored. These compounds show effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Analysis

In a comparative study, this compound demonstrated higher antibacterial activity than traditional antibiotics such as ampicillin. The structural modifications in the compound contribute to enhanced hydrophilicity and improved interaction with bacterial membranes .

Antioxidant Activity

The antioxidant potential of thiophene carboxamide derivatives has been evaluated using various assays, including the ABTS assay. Compounds in this class have shown significant radical scavenging activity.

Results Summary

Compound% Inhibition (ABTS)
3-amino thiophene62.0%
3-hydroxy thiophene54.9%
3-methyl thiophene46.9%

These results indicate that structural variations significantly influence antioxidant capacity, with certain substitutions enhancing efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : Similar to Combretastatin A4, this compound may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells.
  • Enzyme Inhibition : The sulfamoyl group may interact with specific enzymes involved in inflammatory pathways or cancer progression, inhibiting their activity and reducing disease symptoms.
  • Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals, contributing to its antioxidant effects.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

  • Target Compound : Thiophen-2-ylmethyl group (C₅H₅S-CH₂).
  • Analog 1: N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (): Substituent: 4-Chlorophenethyl group.
  • Analog 2: N-(4-ethylphenyl)methyl (F420-0841, ): Substituent: 4-Ethylphenylmethyl. Molecular Weight: 458.6 g/mol vs. target compound (~473.6 g/mol).
  • Analog 3: N-(2-methoxyphenyl)methyl (F420-0843, ): Substituent: 2-Methoxyphenylmethyl. Molecular Weight: 460.57 g/mol.

Variations in the Sulfamoyl/Sulfonyl Group

  • Target Compound : Sulfamoyl group with methyl and 4-ethoxyphenyl substituents.
  • Analog 4: N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (): Group: Benzylsulfonyl instead of sulfamoyl.
  • Analog 5 : N-{4-[(4-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide ():
    • Group: Sulfamoyl linked to 4-methylphenyl.
    • Impact: Methyl substituent reduces steric hindrance compared to 4-ethoxy, possibly improving binding kinetics .

Core Heterocycle Modifications

  • Analog 6: SAG derivatives (e.g., 3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) (): Core: Benzothiophene instead of thiophene. Impact: Expanded aromatic system enhances affinity for hydrophobic binding pockets (e.g., Smoothened receptor) but increases molecular weight (~550 g/mol) .
  • Analog 7 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) sulfonamide derivatives ():
    • Core: Thiophene fused with benzo[d]thiazole.
    • Impact: Rigid bicyclic structure improves selectivity for enzyme active sites but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 () Analog 4 ()
Molecular Formula C₂₀H₂₁N₂O₄S₃ C₂₂H₂₄ClN₂O₄S₂ C₁₈H₁₃Cl₂NO₃S₂
Molecular Weight (g/mol) ~473.6 473.9 426.34
Key Substituents Thiophen-2-ylmethyl 4-Chlorophenethyl 4-Chlorobenzylsulfonyl
LogP (Predicted) ~3.5 ~4.2 ~3.8
Solubility Moderate (polar groups) Low (high lipophilicity) Low (sulfonyl group)

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